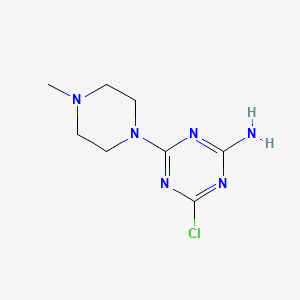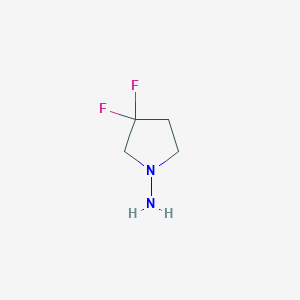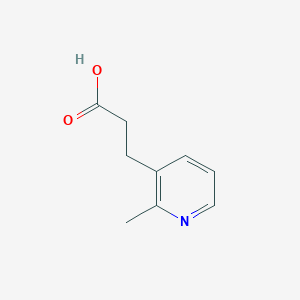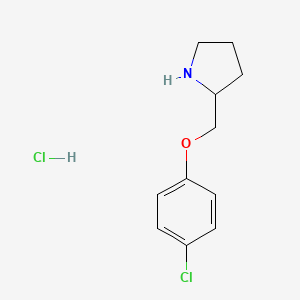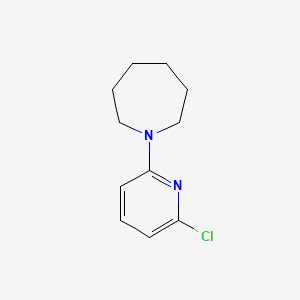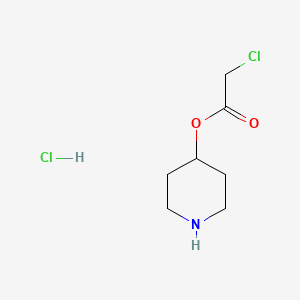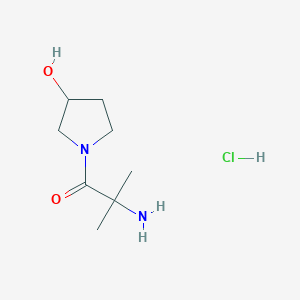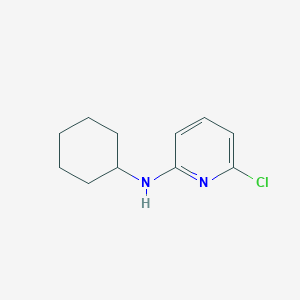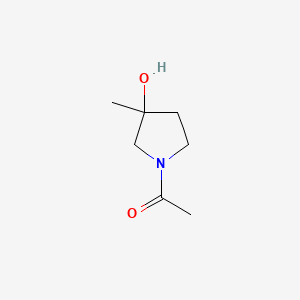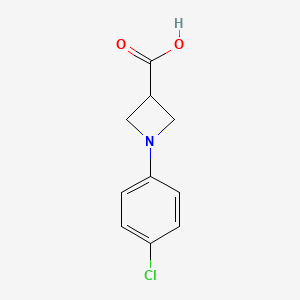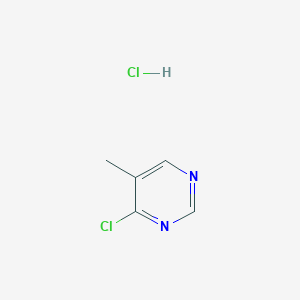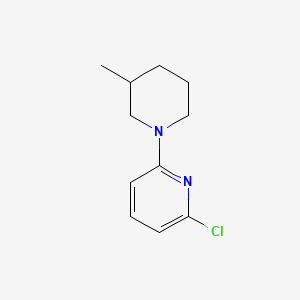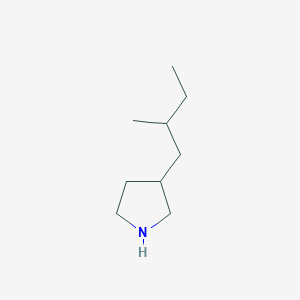
8-(Trifluoromethyl)naphthalen-1-ol
Vue d'ensemble
Description
8-(Trifluoromethyl)naphthalen-1-ol is a chemical compound with the molecular formula C11H7F3O . It has a molecular weight of 212.17 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6,15H . This indicates the arrangement of atoms in the molecule and can be used to derive its structural formula.Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 212.17 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.Relevant Papers One paper titled “4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene” discusses a compound with a similar structure . The paper mentions that the compound fluoresces in a long wave region (662 nm) with a high quantum yield (0.61). This could suggest potential applications of this compound in fluorescence-based applications .
Applications De Recherche Scientifique
Synthesis and Chemistry
- Naphthalene Derivatives in Organic Synthesis : Naphthalene-1,8-diylbis(diphenylmethylium) shows unique electron-transfer reduction behavior, leading to the formation of 1,1,2,2-tetraphenylacenaphthene, which can be used in oxidative coupling reactions (Saitoh, Yoshida, & Ichikawa, 2006).
- Synthesis of Naphthalene Derivatives with Group 13 Elements : The chemistry of naphthalene derivatives substituted with Group 13 elements at peri-positions has been explored, leading to applications in Lewis acidic hosts and the formation of radicals (Hoefelmeyer, Schulte, Tschinkl, & Gabbaï, 2002).
Environmental Applications
- Removal of Naphthalene Derivatives in Water Treatment : Studies on the efficient removal of naphthalene derivatives from aqueous solutions using solvent extraction techniques have been conducted, highlighting their potential in treating dye wastewater (Shao et al., 2016).
Material Science
- Electroluminescence and Thermal Performance : Naphthalene-based chelate phosphine oxide ligands have been utilized in the preparation of luminescent complexes, demonstrating applications in electroluminescent devices with high thermal and morphological stability (Xu, Yin, Wang, & Huang, 2008).
Optics and Photonics
- Nonlinear Optical Properties : Naphthalene derivatives like 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol have been investigated for their third-order nonlinear optical properties, showing potential for applications in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).
Propriétés
IUPAC Name |
8-(trifluoromethyl)naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCGFGIWHMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701413 | |
| Record name | 8-(Trifluoromethyl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-47-0 | |
| Record name | 8-(Trifluoromethyl)-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33533-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


